![molecular formula C21H23N3O3 B4534058 3-[(4-benzoylpiperazin-1-yl)carbonyl]-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B4534058.png)
3-[(4-benzoylpiperazin-1-yl)carbonyl]-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one
Description
"3-[(4-benzoylpiperazin-1-yl)carbonyl]-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one" is part of a class of compounds explored for their potential in inhibiting HIV-1 attachment, showing promising pharmaceutical properties and antiviral activity. Its synthesis and characterization have contributed significantly to understanding its mechanism of action against HIV-1, providing a foundation for further clinical studies and pharmaceutical optimization (Wang et al., 2009).
Synthesis Analysis
The compound is synthesized through a series of reactions starting from benzoylpyruvic acid methyl ester, indicating a complex synthetic route that yields various derivatives with potent biological activities. These synthetic approaches are critical for generating analogs for pharmacological screening and optimizing biological activity (Gein et al., 2006).
Molecular Structure Analysis
Molecular structure analysis through NMR spectroscopy and single-crystal X-ray structure study has revealed nonplanar molecules exhibiting intermolecular hydrogen bonding and significant pharmacological activities. This structural information is vital for understanding the compound's interaction with biological targets and guiding the design of more effective derivatives (Asegbeloyin et al., 2014).
Chemical Reactions and Properties
"3-[(4-benzoylpiperazin-1-yl)carbonyl]-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one" undergoes various chemical reactions, including coupling reactions and condensation, to yield a series of novel compounds with antimicrobial and anti-inflammatory properties. These reactions are essential for the diversification of its chemical structure and enhancement of biological activity (Shelke et al., 2012).
Physical Properties Analysis
The compound's physical properties, such as solubility and crystalline structure, are crucial for its formulation and delivery in pharmaceutical applications. The crystalline structure, in particular, provides insights into the compound's stability and reactivity, influencing its pharmacokinetic and pharmacodynamic profiles (Petrova et al., 2023).
Chemical Properties Analysis
Investigations into the compound's chemical properties, including its reactivity with other chemical entities and potential as a ligand for various receptors, are fundamental for its development as a therapeutic agent. Its interaction with receptors and enzymes can elucidate its mechanism of action and potential therapeutic applications (Miyata et al., 1991).
properties
IUPAC Name |
3-(4-benzoylpiperazine-1-carbonyl)-2-methyl-1,5,6,7-tetrahydroindol-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-14-18(19-16(22-14)8-5-9-17(19)25)21(27)24-12-10-23(11-13-24)20(26)15-6-3-2-4-7-15/h2-4,6-7,22H,5,8-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMSMAVYBFWPHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)CCCC2=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.